Ferrocenium
Description
Properties
CAS No. |
12125-80-3 |
|---|---|
Molecular Formula |
C10H20Fe |
Molecular Weight |
196.11 g/mol |
IUPAC Name |
cyclopentane;iron |
InChI |
InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2; |
InChI Key |
KPCCMGYPEIQAEN-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+3] |
Canonical SMILES |
C1CCCC1.C1CCCC1.[Fe] |
Other CAS No. |
12125-80-3 |
Related CAS |
12636-57-6 (salt with trichloroacetic acid (1:1)) 1287-09-8 ((T-4)-tetrachloroferrate(1-)) |
Synonyms |
FcBF(4) ferricenium hexafluorophosphate ferrocenium ferrocenium hexafluorophosphate ferrocenium tetrafluoroborate ferrocenium, (T-4)-tetrachloroferrate(1-) ferrocenium, 2,4,6-trinitrophenol (1:1) salt ferrocenium, hexachloro-mu-oxodiferrate(2-) (2:1) ferrocenium, hexafluorophosphate(1-) ferrocenium, tetrafluoroborate(1-) ferrocenium, trichloroacetic acid (1:1) salt ferrocenium, trichloroacetic acid (1:2) salt ferrocenium, trichloroacetic acid, hydrogen (1:1:2) salt ferrocenium, trichloroacetic acid, hydrogen (1:2:3) salt |
Origin of Product |
United States |
Preparation Methods
Traditional Oxidants: Iron(III) Chloride and Benzoquinone
The most straightforward route to ferrocenium involves oxidizing ferrocene (Cp₂Fe) with strong oxidizing agents such as iron(III) chloride (FeCl₃) or p-benzoquinone. For example, FeCl₃ reacts with ferrocene in dichloromethane under inert conditions to yield this compound tetrachloroferrate ([Cp₂Fe⁺][FeCl₄⁻]). Similarly, p-benzoquinone in the presence of tetrafluoroboric acid (HBF₄) generates this compound tetrafluoroborate ([Cp₂Fe⁺][BF₄⁻]) with high efficiency. These methods typically achieve yields exceeding 85% and are scalable for industrial applications.
Key Reaction:
Silver-Based Oxidants
Silver salts, particularly silver tetrafluoroborate (AgBF₄), offer a mild alternative for synthesizing this compound salts. In anhydrous diethyl ether, AgBF₄ oxidizes ferrocene to [Cp₂Fe⁺][BF₄⁻] while precipitating metallic silver. This method is advantageous for producing air-sensitive salts with minimal byproducts.
Copper-Mediated Oxidation
Recent advancements utilize copper complexes to achieve selective oxidation. For instance, a 2018 study demonstrated that reacting ferrocene with a copper(I) triflimide complex ([C₆H₄(CF₃)₂]₃PCu(NTf₂)) in dichloromethane at −68°C under inert atmosphere produces this compound triflimide ([Cp₂Fe⁺][NTf₂⁻]) in 87% yield. This low-temperature method minimizes side reactions and is ideal for functionalized ferrocene derivatives.
Counterion Variation and Isolation
The choice of counterion significantly impacts this compound’s solubility and stability. Common counterions include hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), and tetraphenylborate (BPh₄⁻). For example, adding ammonium hexafluorophosphate (NH₄PF₆) to a ferrocene solution oxidized by FeCl₃ yields [Cp₂Fe⁺][PF₆⁻]. Counterion exchange protocols enable the preparation of salts tailored for specific applications, such as ionic liquids or electrocatalysts.
Electrochemical Synthesis
Basic Setup and Conditions
Electrochemical oxidation of ferrocene provides a sustainable route to this compound. In a standard three-electrode cell, ferrocene dissolved in acetonitrile or dichloromethane undergoes one-electron oxidation at a platinum anode (E₁/₂ ≈ +0.4 V vs. Ag/Ag⁺). Supporting electrolytes like tetrabutylammonium hexafluorophosphate (TBAPF₆) ensure conductivity, while potentiostatic control prevents over-oxidation.
Solubility Modifications for Concentrated Systems
To enable electrocatalysis in energy-dense media, sulfonated ferrocene derivatives (e.g., Cp₂Fe-SO₃⁻) have been developed. These derivatives exhibit enhanced solubility in liquid ammonia, allowing for the oxidation of ammonia to N₂ gas under electrocatalytic conditions. The process sustains current densities of 10–20 mA/cm², highlighting this compound’s role in carbon-free energy systems.
Solid-State and Advanced Methods
Thermal Decomposition
While less common, thermal decomposition of ferrocene derivatives at elevated temperatures (150–200°C) can generate this compound species. However, this method often yields mixtures requiring subsequent purification.
Photochemical Oxidation
UV irradiation of ferrocene in the presence of electron acceptors (e.g., nitroaromatics) induces photooxidation to this compound. This method remains exploratory but offers potential for light-driven synthesis.
Purification and Characterization
Precipitation and Crystallization
This compound salts are typically isolated by adding nonpolar solvents (e.g., diethyl ether) to reaction mixtures, inducing precipitation. For example, [Cp₂Fe⁺][PF₆⁻] crystallizes as dark blue needles upon cooling.
Sublimation Techniques
Sublimation under reduced pressure (50–100°C) purifies this compound salts contaminated with neutral ferrocene. The MIT OpenCourseWare protocol for ferrocene sublimation can be adapted, though excessive heating (>100°C) risks decomposition.
Chemical Reactions Analysis
Types of Reactions: Ferrocenium undergoes various chemical reactions, including:
Oxidation: this compound itself is the oxidized form of ferrocene and can participate in further oxidation reactions.
Reduction: this compound can be reduced back to ferrocene using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where ligands on the cyclopentadienyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Ferric chloride, nitrosyl tetrafluoroborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products of these reactions include ferrocene (from reduction), substituted this compound derivatives (from substitution), and further oxidized species (from oxidation) .
Scientific Research Applications
Catalytic Applications
Ferrocenium cations are widely recognized for their catalytic properties, particularly in organic synthesis. Recent research highlights several key areas where this compound has been effectively utilized:
- Oxidation Reactions : this compound serves as an efficient oxidizing agent in various oxidation reactions. Its ability to generate reactive oxygen species makes it suitable for applications in environmental chemistry and organic synthesis .
- Cross-Coupling Reactions : this compound has been employed in cross-coupling reactions, which are vital for the formation of carbon-carbon bonds in organic compounds. This application is crucial for synthesizing complex molecules used in pharmaceuticals and agrochemicals .
- Polymerization Reactions : The use of this compound as a catalyst in polymerization processes has been explored, contributing to the development of new materials with enhanced properties. Its role as a Lewis acid catalyst enhances the efficiency of these reactions .
- Redox-Switchable Catalysis : this compound's redox properties allow it to act as a switchable catalyst, enabling controlled reactions based on its oxidation state. This feature is particularly advantageous in designing responsive materials and systems .
Pharmaceutical Applications
This compound compounds have shown promise in medicinal chemistry, particularly in cancer treatment:
- Anticancer Activity : Studies have demonstrated that this compound can induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death). This property has been explored for developing novel anticancer therapies targeting triple-negative breast cancer cells .
- Reactive Oxygen Species Generation : The capacity of this compound to generate reactive oxygen species is leveraged to enhance the efficacy of certain chemotherapeutic agents, making it a valuable component in drug formulations aimed at improving treatment outcomes .
Materials Science
The unique properties of this compound have led to its incorporation into various materials:
- Metal-Organic Frameworks : this compound-containing metal-organic frameworks have been developed for applications such as gas storage and separation. Their tunable properties make them suitable for environmental remediation efforts .
- Conductive Polymers : The integration of this compound into conductive polymers enhances their electrical conductivity and stability, making them suitable for applications in electronic devices and sensors .
Bioimaging Applications
This compound's redox properties are also being explored in the field of bioimaging:
- Fluorescent Probes : this compound-based fluorescent probes are being developed for imaging cellular redox states. These probes can provide insights into cellular environments and disease states by revealing changes in redox balance within cells .
- Tumor Microenvironment Imaging : The ability of this compound to respond to changes in redox conditions allows it to be used as a contrast agent for imaging tumor microenvironments, aiding in cancer diagnosis and treatment monitoring .
Summary Table of this compound Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Catalysis | Oxidation, Cross-Coupling, Polymerization | High efficiency, versatility |
| Pharmaceuticals | Anticancer therapies | Induction of oxidative stress |
| Materials Science | Metal-Organic Frameworks, Conductive Polymers | Enhanced properties and stability |
| Bioimaging | Fluorescent probes for cellular imaging | Insights into cellular redox states |
Mechanism of Action
The mechanism by which ferrocenium exerts its effects is primarily through its redox activity. The compound can easily donate and accept electrons, making it an excellent mediator in electron transfer processes. This redox activity is facilitated by the iron center and the conjugated cyclopentadienyl rings, which stabilize the different oxidation states .
Comparison with Similar Compounds
Ferrocene vs. Ferrocenium
Key Insight : The Fc/Fc$^+$ couple’s reversibility underpins its utility as a redox standard, while Fc$^+$’s oxidizing capacity is leveraged in synthetic chemistry .
Cobaltocenium (Co(C$5$H$5$)$_2^+$)
Fc/Fc$^+$), making it a stronger oxidizer . Unlike Fc$^+$, cobaltocenium is less commonly used in catalysis due to its stronger oxidizing power, which can lead to over-oxidation. However, its structural similarity allows for comparative studies in electron-transfer processes .
Substituted this compound Derivatives
Substituents on the Cp rings significantly alter Fc$^+$’s electrochemical behavior:
Data Insight : Electron-withdrawing groups enhance oxidative stability, while electron-donating groups improve solubility in hydrophobic matrices .
Other Metallocenium Ions
Non-Metallocene Redox Standards
Practical Consideration: Fc/Fc$^+$ is preferred in non-aqueous systems due to its pH-independent reversibility, unlike quinone-based systems .
This compound Salts with Different Counterions
Note: Hexafluorophosphate salts dominate due to superior solubility and inertness in organic media .
Comparison with Inorganic/Organic Oxidants
Advantage : Fc$^+$ offers milder, selective oxidation, avoiding side reactions common with FeCl$_3$ or DDQ .
Biological Activity
Ferrocenium, the oxidized form of ferrocene, has garnered significant interest in the field of medicinal chemistry due to its unique biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Overview of this compound
This compound (Fc) is a metallocene that consists of an iron center sandwiched between two cyclopentadienyl rings. Its oxidation state (+1) allows it to participate in various redox reactions, making it a valuable compound in both synthetic and biological contexts. The compound's ability to generate reactive oxygen species (ROS) is central to its cytotoxic properties, particularly against cancer cells.
This compound exhibits its biological effects primarily through the generation of ROS, which can induce oxidative stress leading to cell death. The mechanisms include:
- Induction of Ferroptosis : Ferroptosis is an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation. Studies have shown that this compound can trigger ferroptosis in cancer cells by promoting the accumulation of lipid peroxides and ROS .
- DNA Damage : this compound has been reported to cause oxidative damage to DNA, contributing to its cytotoxic effects. This is mediated by the formation of hydroxyl radicals and other reactive species that can cleave DNA strands .
- Cell Cycle Arrest : Treatment with this compound has been associated with cell cycle alterations, particularly causing G2/M phase arrest in cancer cells. This effect is indicative of its potential to inhibit cell proliferation and induce apoptosis .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Study: MCF-7 Breast Cancer Cells
A recent study examined the effects of this compound on MCF-7 breast cancer cells using flow cytometry and transmission electron microscopy. The results indicated that this compound treatment led to:
- Increased ROS levels , triggering apoptosis.
- Morphological changes consistent with ferroptosis.
- Cell cycle analysis revealed a significant accumulation of cells in the G2/M phase after 24 hours, suggesting a potent antiproliferative effect .
Synthesis and Structural Variations
The synthesis of this compound derivatives has been explored extensively, with modifications aimed at enhancing their lipophilicity and biological activity. For instance, increasing the alkyl chain length on ferrocenyl esters has been shown to improve cellular uptake and cytotoxicity . Moreover, novel derivatives such as sumanene-tethered this compound have demonstrated promising anticancer properties while exhibiting low toxicity towards non-cancerous cells .
Q & A
Q. How can this compound research inform materials science or bioinorganic chemistry?
- Methodological Answer :
- Materials Science : Study this compound-doped polymers for redox-responsive materials. Characterize conductivity via impedance spectroscopy.
- Bioinorganic Chemistry : Investigate this compound-DNA interactions using gel electrophoresis and fluorescence quenching assays.
- Literature Integration : Use systematic reviews to identify gaps (e.g., limited in vivo stability studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
